molecular formula C11H14N2O5S B2537030 Ethyl 4-((2-methoxy-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 900002-05-3

Ethyl 4-((2-methoxy-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B2537030
CAS No.: 900002-05-3
M. Wt: 286.3
InChI Key: XOVBTZRTCKPYCL-UHFFFAOYSA-N
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Description

Ethyl 4-((2-methoxy-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules, making it of interest for medicinal chemistry and other scientific disciplines.

Preparation Methods

The synthesis of Ethyl 4-((2-methoxy-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with thiourea, followed by alkylation with 2-methoxy-2-oxoethyl chloride. The reaction conditions often require the use of a base such as sodium ethoxide and solvents like ethanol. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 4-((2-methoxy-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride or potassium tert-butoxide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 4-((2-methoxy-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those with potential biological activity.

    Biology: The compound’s structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Due to its pyrimidine core, it is of interest in the development of pharmaceuticals, particularly antiviral and anticancer agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-((2-methoxy-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect metabolic pathways and cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Ethyl 4-((2-methoxy-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can be compared to other pyrimidine derivatives such as:

    Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate: Similar in structure but with different functional groups, leading to varied reactivity and applications.

    4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic core but differ in their biological activities and synthetic routes.

    Borinic acid derivatives: While not structurally similar, these compounds are used in similar research contexts, particularly in catalysis and medicinal chemistry.

This compound stands out due to its unique combination of functional groups, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

ethyl 4-(2-methoxy-2-oxoethyl)sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-4-18-10(15)8-6(2)12-11(16)13-9(8)19-5-7(14)17-3/h4-5H2,1-3H3,(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVBTZRTCKPYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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